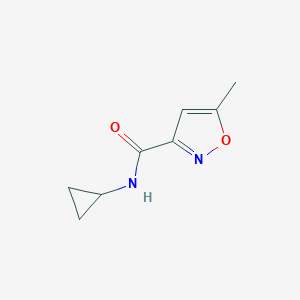
Dibenzosuberone oxime
Vue d'ensemble
Description
Dibenzosuberone oxime is a derivative of dibenzosuberone, a key intermediate for the synthesis of relevant active pharmaceutical ingredients (APIs) for the treatment of several diseases related to the central nervous system . It is synthesized as a potential medicinal agent .
Synthesis Analysis
The synthesis of dibenzosuberone oxime involves treating benzophenone oxime and dibenzosuberone oxime with appropriate acid, benzyl, and aminoalkyl halides . The esterifications are effected by treating the oximes with benzoyl, 3,4,5-trimethoxybenzoyl, and diphenylcarbamyl chlorides .Molecular Structure Analysis
Dibenzosuberone oxime is part of a group of biologically active dibenzosuberone derivatives. These compounds are potential tricyclic antidepressants (TCAs), which are still the most frequently prescribed antidepressants in many countries . The structure of dibenzosuberone oxime is formed by two aromatic rings fused with a seven-atom cycle .Chemical Reactions Analysis
The chemical reactions involving dibenzosuberone oxime include the esterification and alkylation processes . The esterifications are effected by treating the oximes with benzoyl, 3,4,5-trimethoxybenzoyl, and diphenylcarbamyl chlorides . The 0-alkylations of benzophenone oxime and dibenzosuberone oxime were accomplished by the nucleophilic substitution of 7-dimethylaminopropyl, p-di-methylaminoethyl, and benzyl chlorides .Applications De Recherche Scientifique
Biologically Active Derivatives : Novel dibenzosuberone derivatives were synthesized, with potential applications as tricyclic antidepressants. These compounds could offer new avenues in the treatment of depression (Merkaš, Litvić, Cepanec, & Vinković, 2005).
Inhibitors of p38 MAP Kinase : Disubstituted dibenzosuberone derivatives were found to be potent and selective inhibitors of p38 MAP kinase. This research is significant in developing new anti-inflammatory drugs, as these compounds showed high potency and selectivity (Koeberle et al., 2012).
Pyrolysis Studies : The pyrolysis of dibenzosuberone oxime derivatives was investigated, revealing the formation of various pyrolysis products. This research contributes to the understanding of the chemical behavior of dibenzosuberone oxime under high-temperature conditions (Banciu et al., 2000).
Synthesis via Palladium-Catalyzed Intramolecular C-H/C-Br Bond Cross-Coupling : A method for preparing dibenzosuberones through C-H bond activation was developed. This synthetic methodology has broad functional group tolerance and offers a new route to creating dibenzosuberone derivatives (Chao et al., 2020).
Conformationally Constrained Spirohydantoins Synthesis : Research on the synthesis of dibenzo[a,d]cycloheptadiene-based spirohydantoins from dibenzosuberone provides insights into novel chemical transformations and potential pharmaceutical applications (Tao & Timberlake, 2000).
Catalytic Dehydrogenation to Dibenzosuberenone : A study focused on the catalytic dehydrogenation of dibenzosuberone to dibenzosuberenone, highlighting a method for the preparation of this compound and its derivatives (Burbiel, 2006).
Antioxidant Properties of Oximes : The capacity of butane-2,3-dionethiosemicarbazone oxime to scavenge reactive species was investigated, indicating the potential antioxidant properties of certain oxime compounds (Puntel et al., 2009).
Complexes of Dibenzosuberyl and Dibenzosuberenyl Carbocations : The formation of alkynyldibenzosuberols and alkynyldibenzosuberenols through reactions with aryl- or trimethylsilylacetylides was explored. This research contributes to the understanding of the bonding and stability of these cations (Harris et al., 2016).
Mécanisme D'action
Orientations Futures
Recent developments on oximes aim to improve the blood-brain barrier penetration for the treatment of organophosphorus poisoning . This approach holds promise for the future design and synthesis of uncharged oximes with improved BBB penetration and may also be suitable for non-oxime reactivators thus further widening the scope for ongoing research .
Propriétés
IUPAC Name |
N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNLMOBUYHLZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NO)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170494 | |
| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzosuberone oxime | |
CAS RN |
1785-74-6 | |
| Record name | Dibenzocycloheptenone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzosuberone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing esters and ethers of dibenzosuberone oxime in the context of psychotropic drug discovery?
A1: The synthesis of esters and ethers of dibenzosuberone oxime represents an effort to explore new chemical entities with potential psychotropic activity. [] This approach is based on the idea that modifying the structure of known or similar compounds can lead to improved pharmacological properties, such as enhanced potency, selectivity, or favorable pharmacokinetic profiles. By introducing ester and ether groups to the dibenzosuberone oxime scaffold, the researchers aimed to investigate how these structural modifications affect the compound's interaction with biological targets relevant to psychotropic effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















